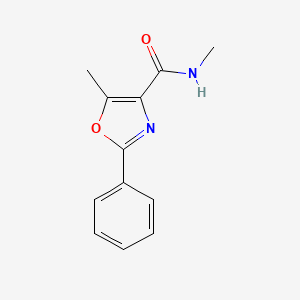
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as DPhOx, is a heterocyclic compound that has gained attention in the scientific community due to its potential application in various fields. DPhOx is a versatile compound that can be synthesized using different methods, making it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed that this compound binds to copper ions through its carbonyl and nitrogen atoms, forming a stable complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that this compound is non-toxic and does not affect cell viability. However, further studies are needed to determine the long-term effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and is stable under normal laboratory conditions. However, this compound has some limitations, including its selectivity for copper ions and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the application of N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of this compound derivatives with improved selectivity and solubility. This compound can also be used as a ligand in the synthesis of metal complexes with potential application in catalysis and medicinal chemistry. Further studies are needed to explore the potential applications of this compound in these fields.
Conclusion:
In conclusion, this compound is a valuable compound with potential application in various fields, including fluorescent sensing, catalysis, and medicinal chemistry. The synthesis of this compound is easy and can be done using different methods. This compound has minimal biochemical and physiological effects and is stable under normal laboratory conditions. Further studies are needed to explore the potential applications of this compound in scientific research.
Synthesemethoden
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride followed by the addition of N,N-dimethylamine. Both methods result in the formation of this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been extensively used in scientific research due to its potential application in various fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a valuable tool in the detection of copper ions in biological samples. This compound has also been used as a ligand in the synthesis of metal complexes with potential application in catalysis and medicinal chemistry.
Eigenschaften
IUPAC Name |
N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)14-12(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWLLNLOTOGQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)
![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)